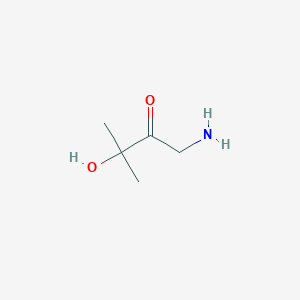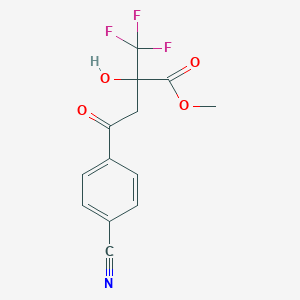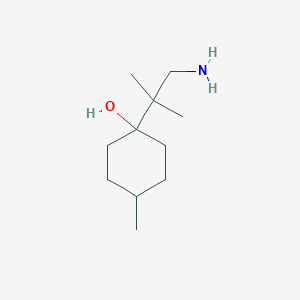
4-(Chloromethyl)-5-ethoxypent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-5-ethoxypent-1-ene is an organic compound characterized by the presence of a chloromethyl group and an ethoxy group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-ethoxypent-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 5-ethoxypent-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the olefinic double bond to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can help in obtaining high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-ethoxypent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the pentene backbone can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Amines, ethers, and thioethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
4-(Chloromethyl)-5-ethoxypent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other macromolecules.
Biology: Potential applications in the development of bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-ethoxypent-1-ene is primarily based on its ability to undergo various chemical reactions. The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new bonds. The ethoxy group can also influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Similar in structure but contains a dioxolane ring instead of a pentene backbone.
4-Chloromethylbenzoic acid: Contains a benzene ring instead of a pentene backbone.
4-Chloromethylstyrene: Contains a styrene moiety instead of a pentene backbone.
Uniqueness
4-(Chloromethyl)-5-ethoxypent-1-ene is unique due to its combination of a chloromethyl group and an ethoxy group attached to a pentene backbone. This structure imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
4-(chloromethyl)-5-ethoxypent-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-3-5-8(6-9)7-10-4-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
KASWSBAYIFMCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)







![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)

![4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine](/img/structure/B13192659.png)
![Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)
![3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride](/img/structure/B13192671.png)
